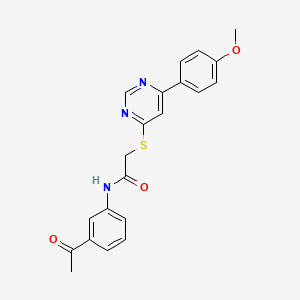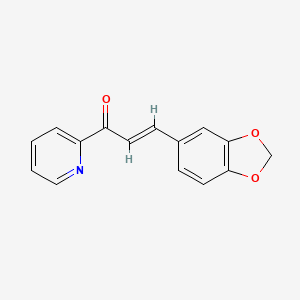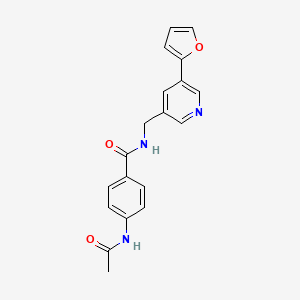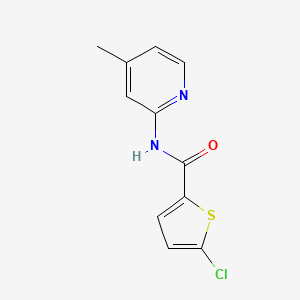
5-chloro-N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound “5-chloro-N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide” is related to a class of compounds known for their potential pharmacological activities. Compounds with similar structures have been synthesized and evaluated for various biological activities, including anti-inflammatory and antimicrobial effects. The interest in these compounds stems from their diverse chemical reactions and properties that can be tailored for specific applications in medicinal chemistry.
Synthesis Analysis
The synthesis of this compound and related derivatives typically involves multi-step chemical processes starting from readily available chemical precursors. For example, derivatives of 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide have been synthesized through a series of chemical reactions, beginning with N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as the starting material (Abdulla et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed through various spectroscopic methods, including NMR, IR, and sometimes X-ray crystallography. For instance, the structure of related compounds has been elucidated to confirm the presence of the pyrazole ring and other substituents, highlighting the importance of structural analysis in understanding the chemical nature and potential reactivity of these molecules (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, reflecting their versatile chemical properties. For instance, their reactivity with different reagents can lead to the formation of pyrazoline derivatives, indicating a rich chemistry that can be exploited for synthesizing a wide range of derivatives with potential biological activities (Abdulla et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A significant body of research has been dedicated to the synthesis of novel derivatives of "5-chloro-N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide" and related compounds. For instance, studies have described the preparation of substituted pyrazole derivatives from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides, which were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as the starting material. These studies focus on the chemical and spectroscopic evidence supporting the structure assignments of the new compounds, highlighting the importance of detailed chemical analysis in the development of potential pharmacological agents (Abdulla et al., 2014).
Pharmacological Evaluation
The pharmacological screening of these compounds has shown that many possess less toxicity and exhibit good anti-inflammatory activities. This indicates the potential for these derivatives to be developed into therapeutic agents for inflammation-related conditions. The focus on pharmacological evaluation underscores the importance of discovering new compounds with beneficial therapeutic properties while ensuring minimal adverse effects (Abdulla et al., 2014).
Anticonvulsant and Sedative-Hypnotic Activities
Another area of application involves the design, synthesis, and biological evaluation of derivatives as anticonvulsant agents. Research has shown that some newly synthesized compounds exhibit considerable anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. This suggests the potential of these compounds to contribute to the development of new treatments for epilepsy and related neurological disorders. Additionally, selected compounds have demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating their potential as safer alternatives to current benzodiazepines (Faizi et al., 2017).
Antimicrobial Activities
Compounds derived from "this compound" have also been evaluated for their antimicrobial properties. Studies have synthesized and screened various derivatives for in vitro antibacterial and antifungal activities, with some compounds showing promising results against bacterial and fungal infections. This highlights the potential of these compounds in addressing the growing concern of antibiotic resistance and the need for new antimicrobial agents (Desai et al., 2013).
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-9-7-13(18(17-9)5-6-19)16-14(20)11-8-10(15)3-4-12(11)21-2/h3-4,7-8,19H,5-6H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQJYQRQPCWINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2487522.png)





![N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2487532.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2487533.png)

![butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2487535.png)

